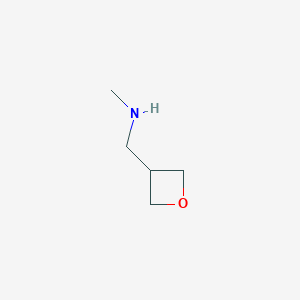

N-methyl-1-(oxetan-3-yl)methanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

N-methyl-1-(oxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-2-5-3-7-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDOSSZBMLLCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307590 | |

| Record name | N-Methyl-3-oxetanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-16-3 | |

| Record name | N-Methyl-3-oxetanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-oxetanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Oxetane and Amine Motifs in Chemical Synthesis and Biological Systems

The structural and functional characteristics of N-methyl-1-(oxetan-3-yl)methanamine are derived from its two key components: the oxetane (B1205548) ring and the secondary amine group. Both of these motifs have independently established their importance in the realms of chemical synthesis and biological activity.

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in contemporary drug discovery. nih.govacs.org Its appeal lies in a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure. nih.govresearchgate.net These characteristics make oxetanes attractive for a variety of applications in medicinal chemistry. acs.org They are often employed as bioisosteres for more common functional groups like gem-dimethyl and carbonyl groups. acs.orgbaranlab.org The substitution of these groups with an oxetane can lead to significant improvements in the physicochemical properties of a molecule, such as enhanced aqueous solubility and metabolic stability. acs.orgelectronicsandbooks.com The introduction of an oxetane can also modulate the basicity of adjacent amine groups, a critical factor in drug design. nih.govacs.org

Amines are fundamental building blocks in the world of pharmaceuticals, with a vast number of drugs containing this functional group. biust.ac.bw Their prevalence is due to their ability to form key interactions with biological targets, such as hydrogen bonds and ionic bonds. electronicsandbooks.com Primary and secondary amines can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to proteins and other macromolecules. electronicsandbooks.com The basicity of amines allows for the formation of salts, which can improve a drug's solubility and stability. biust.ac.bw The amine motif is a cornerstone of many successful drugs, including antihistamines, antidepressants, and anti-inflammatory agents. acs.org

The combination of an oxetane and an amine group in a single molecule, as seen in this compound, presents an intriguing scaffold for medicinal chemists. The oxetane can confer favorable pharmacokinetic properties while the amine provides a crucial anchor for biological interactions. Over half of the oxetane-containing compounds in clinical trials as of early 2023 were amino-oxetanes. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of N Methyl 1 Oxetan 3 Yl Methanamine

Oxetane (B1205548) Ring-Opening Reactions

Ring-opening reactions are the most explored transformations for oxetanes, providing access to highly functionalized three-carbon building blocks. researchgate.netrsc.org These reactions can proceed through various mechanisms, including nucleophilic, electrophilic, radical, and reductive pathways. The regiochemical outcome of these reactions on unsymmetrically substituted oxetanes, such as N-methyl-1-(oxetan-3-yl)methanamine, is a critical aspect governed by steric and electronic factors. magtech.com.cn

Nucleophilic ring-opening is a primary mode of reactivity for oxetanes, driven by the relief of ring strain. acs.org In the case of this compound, which is a 3-substituted oxetane, nucleophilic attack can occur at either of the two equivalent C2/C4 positions. The reaction generally proceeds via an SN2 mechanism.

The rate and success of nucleophilic ring-opening are highly dependent on the strength of the nucleophile. Strong nucleophiles, such as organolithium reagents, Grignard reagents, and amines, can open the oxetane ring. acs.orgmagtech.com.cn For 3-substituted oxetanes, these strong nucleophiles typically attack the less sterically hindered C2/C4 positions. magtech.com.cn While specific studies on this compound are not widely documented, it is expected to follow this general trend, leading to the formation of a 1,3-disubstituted propanol (B110389) derivative.

Furthermore, the secondary amine within the this compound structure can itself act as an internal nucleophile. Intramolecular ring-opening reactions of oxetane carboxamides have been shown to proceed under metal-free basic conditions, which is unusual for oxetane ring-openings and highlights the potential for intramolecular pathways. nih.gov

The oxetane oxygen is Lewis basic and can be activated by electrophiles, most commonly Brønsted or Lewis acids. researchgate.netacs.org This activation forms a highly reactive oxonium ion, which is then susceptible to attack by even weak nucleophiles. rsc.org For this compound, acid catalysis introduces a crucial consideration: the potential for protonation of the amine nitrogen. The resulting ammonium (B1175870) salt would be a deactivating group, potentially hindering the desired ring-opening.

In acid-catalyzed reactions of unsymmetrically substituted oxetanes, the regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the stability of the resulting carbocation-like transition state. magtech.com.cnstackexchange.com

Weak Nucleophiles: With weak nucleophiles like water, alcohols, or halides, the reaction tends to follow a more SN1-like pathway. magtech.com.cnstackexchange.com The nucleophile attacks the more substituted carbon atom that can better stabilize the developing positive charge. magtech.com.cn

Strong Nucleophiles: Strong nucleophiles under acidic conditions still tend to favor attack at the less sterically hindered position. stackexchange.com

Chiral Brønsted acids, such as chiral phosphoric acids, have been used to achieve catalytic asymmetric ring-opening of 3-substituted oxetanes, yielding products with high enantioselectivity. acs.orgrsc.org This desymmetrization process provides access to valuable chiral building blocks. rsc.org For instance, 2-mercaptobenzothiazoles have been used as effective nucleophiles in such reactions. rsc.org

The table below summarizes the general regioselectivity observed in acid-catalyzed ring-opening reactions of substituted oxetanes.

| Catalyst/Conditions | Nucleophile Type | Predominant Site of Attack | Mechanism Type |

| Strong Acid (e.g., H₂SO₄) | Weak (e.g., H₂O, ROH) | More substituted carbon | SN1-like |

| Lewis Acid (e.g., BF₃·OEt₂) | Weak/Moderate | More substituted carbon | SN1-like |

| Chiral Phosphoric Acid | Thiol-based | Less substituted carbon | Asymmetric Catalysis |

While less common than ionic pathways, the radical ring-opening of oxetanes has emerged as a powerful synthetic tool. researchgate.net A notable strategy involves a cobalt-catalyzed process using vitamin B12. researchgate.netresearchgate.net In this method, an alkyl-cobalt complex is formed, and subsequent homolytic cleavage of the Co-C bond generates a C-centered radical. researchgate.netchemrxiv.org This radical can then participate in further reactions, such as Giese-type additions or cross-electrophile couplings. researchgate.net

A key step in this process is the initial activation of the oxetane, often with an additive like TMSBr, which undergoes an exergonic ring-opening with the oxetane prior to interacting with the cobalt catalyst. researchgate.net The regioselectivity of these radical processes can complement that of traditional nucleophilic methods. researchgate.net For instance, in C2-alkyl substituted oxetanes, the ring-opening occurs at the less hindered site due to steric factors characteristic of vitamin B12-catalyzed reactions. researchgate.net

Reductive cleavage of the oxetane C-O bonds provides another pathway to functionalized alcohols. Reagents like lithium aluminium hydride (LiAlH₄) can be used to open the ring. mdpi.com More recently, metal-free methods using frustrated Lewis pairs (FLPs), such as the combination of B(C₆F₅)₃ and a hydrosilane, have been developed. acs.org

In the FLP-catalyzed reaction, a highly Lewis acidic silylium (B1239981) cation is generated in situ, which activates the oxetane. acs.org This is followed by hydride attack from the corresponding boryl hydride anion to furnish a silyl (B83357) ether, which can be subsequently hydrolyzed to the alcohol. acs.org This method represents a mild, non-metal-based approach to oxetane ring-opening. acs.org Depending on the specific silane (B1218182) and reaction conditions, this method can lead to either a simple hydrosilylative opening or a more complex double reduction involving aryl migration. acs.org

Ring Expansion Reactions of Oxetane Derivatives

The strain within the oxetane ring can also be harnessed to drive ring expansion reactions, providing access to larger, five-membered heterocycles like tetrahydrofurans (THFs). acs.orgrsc.org These transformations are synthetically valuable for building more complex molecular scaffolds.

One prominent method involves the reaction of oxetanes with diazo compounds, catalyzed by copper or rhodium complexes. clausiuspress.comnih.gov This reaction is thought to proceed through the formation of an oxonium ylide intermediate, which then undergoes a rearrangement to yield the ring-expanded product. nih.gov The use of chiral catalysts can render these reactions highly enantioselective and diastereoselective. nih.gov However, this transformation is often most effective for oxetanes bearing a cation-stabilizing substituent. nih.gov

Photochemical methods have also been developed for the ring expansion of oxetanes. rsc.orgresearchgate.net Irradiation of an oxetane in the presence of a diazoalkane can lead to the formation of a THF derivative under metal-free conditions. rsc.org DFT calculations suggest this photochemical process proceeds via a diradical pathway. rsc.org

Another strategy involves the ring expansion of vinyloxetanes to dihydropyrans, catalyzed by acids. acs.orgresearchgate.net This transformation highlights the diverse ways in which the reactivity of the oxetane ring can be channeled to construct different heterocyclic systems. acs.org

The table below provides examples of catalyst systems used for oxetane ring expansions.

| Reaction Type | Catalyst/Conditions | Reactant | Product |

| Ylide-mediated | Cu(I)/bisazaferrocene acs.org | Diazoester | Tetrahydrofuran |

| Ylide-mediated | NHC-Cu Catalyst clausiuspress.com | Diazo compound | Tetrahydrofuran |

| Photochemical | Blue LEDs (470 nm) researchgate.net | Aryldiazoacetate | Tetrahydrofuran |

| Acid-catalyzed | Copper(II) triflate researchgate.net | Vinyloxetane | Dihydropyran |

Reactivity of the N-methylmethanamine Moiety

The N-methylmethanamine portion of the molecule, a secondary amine, is characterized by the presence of a lone pair of electrons on the nitrogen atom and a hydrogen atom attached to it. These features are central to its basicity, nucleophilicity, and its ability to undergo a variety of chemical transformations.

The basicity of an amine is a measure of its ability to accept a proton, while its nucleophilicity relates to its tendency to donate its lone pair of electrons to an electrophilic center. Both properties are intrinsically linked but can be influenced differently by the molecular structure.

The most significant structural feature influencing the basicity of the amine in this compound is the presence of the adjacent oxetane ring. The oxetane ring, due to the high electronegativity of its oxygen atom, exerts a potent inductive electron-withdrawing effect. nih.govacs.org This effect is transmitted through the sigma bonds to the aminomethyl group, thereby reducing the electron density on the nitrogen atom. Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton, leading to a significant decrease in basicity compared to other secondary alkylamines.

It has been demonstrated that an oxetane ring positioned alpha to an amine can lower the pKa of the corresponding ammonium ion by as much as 2.7 units. nih.gov For instance, if a typical acyclic secondary amine has a pKaH of around 9.9, the presence of the alpha-oxetane would be expected to lower it to approximately 7.2. nih.gov This reduction in basicity is a critical consideration in its handling and in predicting its behavior in acid-base reactions.

While basicity is diminished, the amine in this compound remains a competent nucleophile. The lone pair on the nitrogen atom, although influenced by the oxetane ring, is still available to attack electrophilic centers, enabling its participation in a range of nucleophilic substitution and addition reactions. However, the steric bulk of the oxetanylmethyl group may also play a role in modulating its nucleophilic reactivity in certain contexts.

Table 1: Comparison of Estimated Basicity

| Compound | Estimated pKaH | Influence of Substituent |

| Typical Acyclic Secondary Amine | ~9.9 | Standard basicity |

| This compound | ~7.2 | Strong inductive electron-withdrawing effect from the α-oxetane ring significantly reduces basicity. nih.gov |

The secondary amine functionality of this compound is susceptible to both oxidation and reduction, although the latter is less common as the amine is already in a reduced state.

Oxidation:

The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidation products for secondary amines include hydroxylamines, nitrones, and in some cases, cleavage of the N-alkyl bond. For this compound, potential oxidation pathways could involve:

N-Oxide Formation: While more common for tertiary amines, secondary amines can be oxidized to the corresponding N-oxides, though these are often unstable.

Hydroxylamine (B1172632) and Nitrone Formation: Oxidation can lead to the formation of an N-hydroxylamine derivative. Further oxidation of the hydroxylamine can yield a nitrone.

Oxidative Dealkylation: Stronger oxidizing conditions can lead to the cleavage of the N-methyl or N-oxetanylmethyl bond, resulting in the formation of formaldehyde (B43269) or oxetan-3-carbaldehyde and the corresponding primary amine or methylamine (B109427), respectively.

The oxetane ring is generally stable to many oxidizing conditions, however, very harsh oxidants could potentially lead to ring opening or other undesired side reactions.

Reduction:

The secondary amine functionality is already in a reduced state and is generally not susceptible to further reduction under standard catalytic hydrogenation or chemical reduction conditions. However, functional groups derived from the amine, such as amides or iminium ions formed in situ, can be readily reduced.

The secondary amine of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the construction of more complex molecules. The oxetane ring is reported to be stable under a wide range of reaction conditions, including both acidic and basic environments, which allows for selective manipulation of the amine functionality. chemrxiv.org

N-Acylation:

The amine readily undergoes N-acylation with a variety of acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting amide is a stable functional group that can participate in further chemical transformations.

N-Sulfonylation:

Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. This transformation is useful for introducing a sulfonyl group, which can alter the biological and physical properties of the molecule.

N-Alkylation and Reductive Amination:

While direct N-alkylation of the secondary amine can lead to the formation of a tertiary amine, this can sometimes result in over-alkylation to form a quaternary ammonium salt. A more controlled method for introducing an additional alkyl group is through reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the corresponding tertiary amine. Reductive amination is a widely used and efficient method for the synthesis of substituted amines. nih.govchemrxiv.org

Table 2: Common Functional Group Transformations of the Amine Moiety

| Reaction | Reagents | Product Type | General Stability of Oxetane Ring |

| N-Acylation | Acid chloride, Anhydride, Activated ester | Amide | Generally stable |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide | Generally stable |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Generally stable nih.govchemrxiv.org |

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including N-methyl-1-(oxetan-3-yl)methanamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is dictated by the presence of electronegative atoms like oxygen and nitrogen.

The protons on the carbon adjacent to the nitrogen of the N-methyl group would likely appear as a singlet. The protons of the methylene (B1212753) bridge between the oxetane (B1205548) ring and the amine would exhibit a more complex splitting pattern, likely a doublet, due to coupling with the adjacent methine proton on the oxetane ring. The protons on the oxetane ring itself are expected to show complex multiplets due to their diastereotopic nature and coupling with each other. The methine proton at the 3-position of the oxetane ring would also present as a multiplet.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-CH₃ | 2.3 - 2.5 | Singlet |

| CH₂-NH | 2.6 - 2.8 | Doublet |

| Oxetane-CH | 3.0 - 3.3 | Multiplet |

| Oxetane-CH₂ (adjacent to O) | 4.4 - 4.7 | Multiplet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.

The carbon of the N-methyl group would appear at a characteristic chemical shift in the aliphatic region. The methylene carbon linking the amine to the oxetane ring would be shifted downfield due to the influence of the nitrogen atom. The carbons of the oxetane ring would have their chemical shifts significantly influenced by the ring strain and the electronegativity of the oxygen atom, with the carbons directly bonded to the oxygen appearing at the lowest field.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 35 - 40 |

| CH₂-NH | 50 - 55 |

| Oxetane-CH | 30 - 35 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. For this compound, with a molecular formula of C₅H₁₁NO, the expected molecular weight is approximately 101.15 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 101. The fragmentation of this molecular ion is expected to follow predictable pathways for amines and ethers. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.

Expected Major Fragment Ions in Mass Spectrometry:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |

| 86 | [C₄H₈NO]⁺ | Loss of a methyl radical (•CH₃) |

| 72 | [C₃H₆NO]⁺ | Cleavage of the ethyl-oxetane bond |

| 58 | [C₂H₆N]⁺ | α-cleavage, formation of [CH₂=NHCH₃]⁺ |

Note: The relative intensities of these fragments can provide further structural information.

Other Spectroscopic Methods in Elucidating this compound Structure and Reactivity

While NMR and MS are the primary tools for structural elucidation, other spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable complementary information, particularly regarding the functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-N stretching, C-O-C stretching of the ether in the oxetane ring, and C-H stretching and bending vibrations.

Expected FTIR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, often broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

The presence of the strained oxetane ring may also give rise to specific vibrational modes, though these can be complex to assign definitively without computational analysis. The study of solvent effects on the vibrational frequencies, particularly the N-H stretch, can provide insights into intermolecular interactions such as hydrogen bonding, which can influence the compound's reactivity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. While specific DFT studies on the reaction pathways involving N-methyl-1-(oxetan-3-yl)methanamine are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its reactivity.

Theoretical studies on related systems, such as the ring-opening of oxetanes, reveal that the four-membered ring possesses significant ring strain energy (approximately 106 kJ/mol), which is slightly less than that of an epoxide. researchgate.net This inherent strain makes the oxetane (B1205548) ring susceptible to nucleophilic attack, a common reaction pathway. DFT calculations can model the approach of a nucleophile to the electrophilic carbons of the oxetane ring, mapping the potential energy surface of the reaction. These calculations can identify the transition state structures, which represent the highest energy point along the reaction coordinate, and determine the activation energy required for the reaction to proceed. researchgate.net

For instance, in a hypothetical reaction where the amine nitrogen of one this compound molecule acts as a nucleophile towards the oxetane ring of another, DFT could be employed to calculate the energetic barriers for different modes of attack (e.g., at the C2 or C4 positions of the oxetane ring).

A general approach to studying such a reaction pathway using DFT would involve:

Geometry Optimization: The structures of the reactants, transition states, intermediates, and products are fully optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state links the desired species.

While specific data for this compound is not available, DFT studies on similar amine demethylation reactions catalyzed by enzymes show that C-H hydroxylation is a common mechanism. researchgate.net

Mechanistic Insights from Computational Modeling of Ring Transformations

Computational modeling provides crucial insights into the mechanisms of ring transformations, such as the opening of the oxetane ring in this compound. The mechanism of oxetane ring-opening can be influenced by various factors, including the nature of the nucleophile and the substitution pattern on the ring. researchgate.net

Computational studies can elucidate the subtle electronic and steric factors that govern the regioselectivity of the ring-opening reaction. For example, modeling can predict whether a nucleophile will preferentially attack the less sterically hindered carbon of the oxetane ring or if electronic factors favor attack at a different position.

In the context of this compound, computational models could explore:

Acid-Catalyzed Ring Opening: Modeling the protonation of the oxetane oxygen and the subsequent nucleophilic attack can reveal the energetic profile of this process.

Base-Catalyzed Ring Opening: While less common for oxetanes than for epoxides, computational studies could investigate the feasibility of ring-opening under basic conditions.

Intramolecular Reactions: The presence of the N-methylmethanamine side chain introduces the possibility of intramolecular reactions. Computational modeling can assess the likelihood and energetics of the amine nitrogen attacking the oxetane ring, leading to the formation of a new heterocyclic system.

Although direct computational studies on the ring transformations of this compound are not readily found, research on the synthesis of related 3,3-disubstituted oxetanes highlights the stability of this substitution pattern, suggesting that ring-opening may require forcing conditions. researchgate.net

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are critical to its chemical and biological activity. Conformational analysis using computational methods can identify the most stable conformations and the energy barriers between them.

The oxetane ring itself is not planar and exists in a puckered conformation. The substituents on the ring can adopt different orientations (axial or equatorial-like), and the energy differences between these conformers can be calculated. For this compound, the key conformational variables include:

The puckering of the oxetane ring.

The orientation of the N-methylmethanamine substituent relative to the ring.

The rotation around the C-C and C-N bonds of the side chain.

Computational studies on other oxetane-containing molecules have shown that the oxetane ring can act as a "conformational lock," rigidifying the structure. Current time information in Edmonton, CA. This effect can have significant implications for how the molecule interacts with other molecules, such as biological receptors.

Stereoelectronic effects also play a crucial role in the conformation and reactivity of this molecule. The electronegative oxygen atom in the oxetane ring exerts a significant inductive electron-withdrawing effect. tcichemicals.com This effect can influence the pKa of the amine group and the bond lengths and angles within the molecule. Computational methods can quantify these effects by calculating properties such as:

Natural Bond Orbital (NBO) analysis: This analysis can reveal the nature of the bonding and the extent of electron delocalization.

Molecular Electrostatic Potential (MEP) maps: These maps visualize the electron density distribution and can predict sites of nucleophilic and electrophilic attack.

The table below summarizes key structural parameters that could be determined through conformational analysis.

| Parameter | Description |

| Dihedral Angle (O-C2-C3-C4) | Describes the puckering of the oxetane ring. |

| Dihedral Angle (C2-C3-C(side chain)-N) | Describes the orientation of the side chain relative to the ring. |

| Bond Lengths | C-O, C-C, and C-N bond lengths can be influenced by stereoelectronic effects. |

| Bond Angles | Angles within the strained four-membered ring and in the side chain. |

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation of molecules. DFT calculations, in particular, are widely used for this purpose.

The prediction of NMR spectra for this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized at a suitable level of theory.

Magnetic Shielding Calculations: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The following table provides a hypothetical example of predicted ¹H and ¹³C NMR chemical shifts for this compound, which could be generated through DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxetane CH₂ (C2, C4) | ~4.5 | ~75 |

| Oxetane CH (C3) | ~3.5 | ~40 |

| Side Chain CH₂ | ~2.8 | ~55 |

| N-CH₃ | ~2.4 | ~35 |

It is important to note that these are illustrative values, and actual computational results would provide more precise predictions. The comparison of predicted spectra with experimental data is a powerful method for confirming molecular structures. bldpharm.com

Applications in Organic Synthesis and Chemical Biology

N-methyl-1-(oxetan-3-yl)methanamine as a Key Synthetic Intermediate

This compound is a key building block in organic synthesis, primarily utilized for the introduction of the oxetanylmethylamino moiety into target molecules. The incorporation of this group is a strategic decision in medicinal chemistry to enhance the physicochemical properties of drug candidates. nih.govenamine.net Oxetanes are considered valuable intermediates, and the development of mild and efficient methods to synthesize derivatives like this compound from precursors such as oxetan-3-one has been a focus of research. enamine.netresearchgate.net

The stability of the oxetane (B1205548) ring in this compound is noteworthy; it remains intact under various common synthetic conditions, including catalytic hydrogenation (H2/Pd), reduction with sodium borohydride (B1222165) (NaBH4), and reactions involving reagents like (Boc)2O, TsOH, and various bases. nih.gov This robustness allows for its incorporation at various stages of a complex synthesis. As a synthetic intermediate, it provides a direct route to append a small, polar, three-dimensional structure to a lead compound, which can significantly influence its biological activity and pharmacokinetic profile.

Scaffold Development for Complex Molecular Architectures

The oxetane-amine structure serves as a "privileged scaffold" in the design of complex molecules for drug discovery. nih.govacs.org Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The oxetane ring, in particular, is increasingly used as a bioisostere for commonly found functional groups like gem-dimethyl and carbonyl groups. nih.govenamine.netacs.orgnih.govpharmablock.com This substitution can lead to improved metabolic stability and modified lipophilicity while maintaining or improving biological activity. enamine.net

The 3-substituted pattern, as seen in this compound, is particularly favored due to its superior stability and more tractable synthesis. nih.govacs.org In numerous drug discovery programs, the introduction of a 3-amino-oxetane derivative during lead optimization has successfully addressed issues related to solubility, clearance, and basicity. nih.govacs.org The rigid, sp3-rich nature of the oxetane scaffold imparts a defined three-dimensional character to the resulting complex molecules, which can enhance target selectivity and lead to better pharmacokinetic profiles compared to flatter, aromatic systems. nih.gov

Development of Novel Reagents and Catalysts Incorporating Oxetane-Amine Structures

The unique reactivity of the strained oxetane ring in amine-containing structures has been harnessed to develop novel synthetic methodologies. Molecules based on the 3-amino oxetane framework can exhibit 1,3-amphoteric reactivity, meaning they possess both a nucleophilic site (the amine) and an electrophilic site (the ring carbons adjacent to the oxygen) that can participate in reactions. rsc.org

This dual reactivity has been exploited in annulation reactions to construct more complex heterocyclic systems. For instance, 3-aminooxetanes can react with thiocarbonyl compounds in a formal [3+2] annulation to form iminothiazolidines and mercaptothiazolidines, often without the need for a catalyst. rsc.org In other cases, Lewis acids can be used to activate the oxetane ring, promoting intramolecular cyclization. Research has shown that 3-amido oxetanes, which can be readily prepared from 3-amino oxetanes, undergo smooth, catalyst-driven cyclization to form 2-oxazolines, which are themselves valuable heterocyclic motifs in natural products and ligands. nih.gov These examples demonstrate how the oxetane-amine structure can be a key component of reagents designed for efficient heterocycle synthesis.

| Catalyst | Effectiveness | Conditions | Reference |

|---|---|---|---|

| Sc(OTf)₃ | Effective | Room Temperature | nih.gov |

| In(OTf)₃ | Highly Effective | Room Temperature | nih.gov |

| Zn(OTf)₂ | Effective | Room Temperature | rsc.org |

| FeCl₃ | Ineffective at RT, Effective at Higher Temp | Room Temperature / 40 °C | rsc.org |

| TsOH·H₂O | Ineffective | Room Temperature | rsc.orgnih.gov |

Chemical Biology Investigations of this compound Interactions

In chemical biology and medicinal chemistry, the primary interest in the this compound moiety lies in its ability to modulate the physicochemical properties of a parent molecule. acs.org One of the most significant and well-documented effects is the attenuation of the basicity of the amine group. nih.govpharmablock.comacs.org

Furthermore, the oxetane oxygen atom is a competent hydrogen bond acceptor. nih.govacs.org This allows it to form non-covalent interactions with biological targets like proteins, potentially contributing to binding affinity. By replacing other groups, the oxetane can act as a conformational lock, rigidifying a portion of a molecule to favor a bioactive conformation. acs.org

| Property | Observed Effect | Rationale | Reference |

|---|---|---|---|

| Amine Basicity (pKa) | Significant Reduction | Inductive electron-withdrawing effect of the oxetane oxygen. | nih.govnih.govacs.org |

| Aqueous Solubility | Generally Increased | Introduction of a small, polar, H-bond accepting group. | nih.govenamine.netacs.org |

| Metabolic Stability | Often Improved | Serves as a stable bioisostere for labile groups (e.g., gem-dimethyl). | enamine.netpharmablock.com |

| Lipophilicity (LogD) | Modulated/Reduced | Increases polarity without significantly increasing molecular weight. | nih.govpharmablock.com |

| Molecular Conformation | Increased Rigidity/3D Shape | sp³-rich, strained ring structure acts as a conformational anchor. | nih.govacs.org |

Role in Medicinal Chemistry and Drug Discovery

Bioisosteric Replacement Strategies with Oxetane-Amine Scaffolds

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. This approach is used to enhance potency, selectivity, and pharmacokinetic properties. Oxetane-amine scaffolds, including derivatives of N-methyl-1-(oxetan-3-yl)methanamine, have become increasingly valuable in this context.

Initially, oxetanes were investigated as potential replacements for gem-dimethyl groups, offering a way to introduce polarity and reduce lipophilicity while occupying a similar molecular volume. chigroup.site High lipophilicity can often lead to poor aqueous solubility and rapid metabolic breakdown. chigroup.site The application of oxetane-amines has since expanded, with a particular focus on their role as mimics for the ubiquitous amide bond.

The amide bond is present in approximately 40% of all bioactive compounds, valued for its chemical stability and ability to form strong hydrogen bonds crucial for target engagement. drughunter.com However, amides are susceptible to enzymatic hydrolysis, which can limit the oral bioavailability of drug candidates. drughunter.com Aryl oxetane (B1205548) amines have emerged as promising bioisosteres for benzamides, a pharmacophore found in over 100 approved drugs. researchgate.netnih.gov

The oxetane-amine motif offers several advantages as an amide isostere:

Hydrogen Bonding : The oxygen atom in the oxetane ring is an effective hydrogen bond acceptor, mimicking the carbonyl oxygen of an amide. chigroup.site This is attributed to the strained C-O-C bond angle, which exposes the oxygen's lone pair electrons more effectively to hydrogen bond donors. chigroup.site

Three-Dimensionality : Unlike the relatively planar amide group, the oxetane ring introduces a more rigid, three-dimensional architecture. This can lead to improved aqueous solubility and allows for exploration of new chemical space. nih.gov

Metabolic Stability : Replacing a hydrolytically labile amide with a stable oxetane-amine linkage can enhance a drug candidate's resistance to metabolic degradation. drughunter.com

The development of novel synthetic methods, such as the defluorosulfonylative coupling of sulfonyl fluorides with amines, has made these valuable motifs more accessible for broad application in drug discovery programs. researchgate.netnih.gov

| Property | Amide Motif (e.g., Benzamide) | Oxetane-Amine Isostere | Rationale for Improvement |

|---|---|---|---|

| Geometry | Largely planar | Three-dimensional, puckered ring | Increases non-flat character, potentially improving solubility and reducing attrition of clinical candidates. nih.gov |

| Solubility | Variable | Generally improved aqueous solubility | The polar nature of the oxetane ring enhances interactions with water. acs.org |

| Metabolic Stability | Susceptible to hydrolysis by amidases | Resistant to hydrolysis | The C-C and C-O bonds of the oxetane are more stable than the amide C-N bond to enzymatic cleavage. drughunter.com |

| H-Bonding | H-bond acceptor (C=O) and donor (N-H) | H-bond acceptor (O) and donor (N-H) | Maintains key interactions required for biological target binding. chigroup.site |

Influence of Oxetane-Amine Structures on Pharmacokinetic and Pharmacodynamic Profiles

The incorporation of an oxetane-amine structure, such as this compound, is a strategic decision often made during the late stages of drug discovery to optimize a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.govacs.org Fine-tuning these pharmacokinetic properties is critical for developing a successful drug.

A key feature of the oxetane ring is the powerful inductive electron-withdrawing effect of its oxygen atom. nih.gov This property has a profound impact on the basicity (pKa) of any nearby amine groups. Placing an oxetane ring adjacent to an amine significantly reduces the amine's pKa, making it less basic.

The reduction in basicity is dependent on the proximity of the amine to the oxetane ring:

α-position : Reduces pKa by ~2.7 units. nih.gov

β-position : Reduces pKa by ~1.9 units. nih.gov

γ-position : Reduces pKa by ~0.7 units. nih.gov

In this compound, the nitrogen atom is in the β-position relative to the oxetane oxygen, resulting in a substantial decrease in basicity compared to a similar amine without the oxetane.

This modulation of pKa is highly desirable in drug design. Highly basic compounds can lead to off-target effects, such as inhibition of the hERG potassium channel (a cardiotoxicity risk), and may have poor cell permeability. acs.org By lowering the pKa, medicinal chemists can mitigate these risks, improve selectivity, and enhance oral bioavailability. For example, in the optimization of the spleen tyrosine kinase (Syk) inhibitor entospletinib, replacing an ethyl group on a piperazine with an oxetane moiety lowered the calculated pKa from 8.0 to 6.4. nih.govacs.org This change not only doubled the drug's selectivity but also maintained metabolic stability and improved solubility. nih.govacs.org

| Parent Compound Fragment | Calculated pKa | Oxetane-Containing Analogue | Calculated pKa | Reference |

|---|---|---|---|---|

| 4-ethyl-piperazine | 8.0 | 4-(oxetan-3-yl)-piperazine | 6.4 | Entospletinib Optimization nih.govacs.org |

The oxetane-amine motif can significantly enhance a molecule's metabolic stability and reduce its clearance rate. acs.org The oxetane ring itself is generally stable to metabolic degradation and can be used to block metabolically vulnerable sites on a drug candidate. chigroup.site Furthermore, the increased polarity imparted by the oxetane can lead to a more favorable metabolic profile compared to more lipophilic cyclic ethers. acs.org

The introduction of oxetanes has proven effective in improving the ADME properties of numerous drug candidates, including inhibitors of enzymes like EZH2, where an oxetane-modified inhibitor showed a 10-fold enhancement in aqueous solubility.

This compound Derivatives in Target-Oriented Drug Design

The this compound scaffold is a key building block for creating derivatives aimed at specific biological targets, particularly enzymes. Its structure provides a versatile platform for derivatization, allowing chemists to attach various pharmacophores to target the active sites of enzymes involved in disease pathways.

A notable example of the application of this scaffold is in the development of inhibitors for the fat mass and obesity-associated protein (FTO), an m6A-RNA demethylase that is a potential oncogene in several cancers, including glioblastoma and acute myeloid leukemia. acs.orgnih.gov

In a campaign to develop potent FTO inhibitors, researchers designed a library of compounds based on an oxetane core. acs.org The synthesis began with oxetan-3-one and, through a multi-step process, generated a key primary amine intermediate, (3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine. acs.orgnih.gov This intermediate is a close analogue of 1-(oxetan-3-yl)methanamine and serves as the foundation for creating a diverse library of inhibitors through reductive amination with various aldehydes. This process allows for the synthesis of N-substituted derivatives, akin to this compound.

The oxetane was specifically chosen to replace a hydrolytically unstable amide group from a previous generation of inhibitors. acs.org The resulting oxetanyl class of compounds were found to be competitive inhibitors of FTO and demonstrated potent antiproliferative effects in multiple cancer models. acs.orgnih.gov The lead compound from this series, FTO-43, showed potency comparable to the clinical chemotherapeutic 5-fluorouracil. acs.org

| Compound | Core Scaffold | FTO IC50 (µM) | Antiproliferative Activity (GI50 in MV4-11 cells, µM) |

|---|---|---|---|

| FTO-03 N | 1-(3-(Pyrrolidin-1-yl)oxetan-3-yl)-N-(4-(trifluoromethyl)benzyl)methanamine | 0.31 | 0.14 |

| FTO-43 | N-((1H-indol-3-yl)methyl)-1-(3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine | 0.17 | 0.08 |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. dundee.ac.uk For analogs of this compound, SAR studies would systematically modify different parts of the molecule to understand their contribution to the compound's interaction with a biological target.

Key modifications in SAR studies for this class of compounds could include:

Alterations to the Oxetane Ring: Introducing substituents on the oxetane ring can probe the steric and electronic requirements of the binding pocket.

Modification of the Methylamine (B109427) Group: Varying the substitution on the nitrogen atom can influence the compound's basicity, polarity, and hydrogen bonding capacity.

The table below illustrates hypothetical SAR data for a generic biological target to demonstrate the principles of such a study.

| Compound ID | R1 (Oxetane Substitution) | R2 (Amine Substitution) | Biological Activity (IC50, nM) |

| Analog 1 | H | CH3 | 500 |

| Analog 2 | 3-CH3 | CH3 | 250 |

| Analog 3 | H | H | 800 |

| Analog 4 | H | C2H5 | 600 |

Enzymatic Transformations of Oxetane-Amine Compounds in Biological Systems

The metabolism of drug candidates is a critical aspect of their development, influencing their efficacy and safety. Oxetane-containing compounds, including those with amine functionalities, are known to undergo enzymatic transformations in biological systems. A key enzyme involved in the metabolism of the oxetane ring is microsomal epoxide hydrolase (mEH).

Microsomal Epoxide Hydrolase (mEH) Catalyzed Ring Opening

Microsomal epoxide hydrolase (mEH), an enzyme primarily located in the endoplasmic reticulum of liver cells, is known to catalyze the hydrolysis of epoxides to their corresponding trans-dihydrodiols. wikipedia.org More recently, it has been discovered that mEH can also catalyze the hydrolytic ring-opening of oxetanes. nih.govnih.gov This metabolic pathway represents a significant route for the clearance of oxetane-containing drugs.

The reaction involves the addition of a water molecule to the oxetane ring, resulting in the formation of a 1,3-diol. For a derivative of the titular compound, 1-(4-methoxyphenyl)-N-methyl-N-[(3-methyloxetan-3-yl)methyl]methanamine, the mEH-catalyzed reaction yields 2-({(4-methoxyphenyl)methylamino}methyl)-2-methylpropane-1,3-diol. qmul.ac.uk

Several factors can influence the rate of mEH-catalyzed oxetane ring opening:

Substitution on the Oxetane Ring: The presence and nature of substituents on the oxetane ring can affect the rate of hydrolysis.

Electronic Properties: The electronic environment around the oxetane moiety can influence its susceptibility to enzymatic attack.

Steric Hindrance: Bulky groups near the oxetane ring may hinder the enzyme's access and slow down the rate of metabolism.

The table below summarizes key findings from studies on the mEH-catalyzed metabolism of oxetane-containing compounds.

| Substrate Characteristic | Effect on mEH-Catalyzed Hydrolysis Rate |

| Increased distance between oxetane and benzylic nitrogen | Increased rate |

| Higher pKa in the vicinity of the oxetane | Increased rate |

| Presence of methyl groups on or near the oxetane | Enhanced rate |

These findings are crucial for the design of new oxetane-containing drug candidates with optimized metabolic stability. By strategically modifying the chemical structure, medicinal chemists can modulate the rate of mEH-catalyzed ring opening to achieve a desired pharmacokinetic profile.

Future Directions and Emerging Research Avenues

Advanced Catalytic Systems for Stereoselective Synthesis of Oxetane-Amines

The development of efficient and stereoselective synthetic methods is paramount for unlocking the full potential of chiral oxetane-amines like N-methyl-1-(oxetan-3-yl)methanamine. While traditional methods for oxetane (B1205548) synthesis exist, current research is focused on advanced catalytic systems that offer higher precision and efficiency. magtech.com.cnnih.gov

One of the most promising areas is the use of chiral Brønsted acids , particularly chiral phosphoric acids (CPAs), as organocatalysts. rsc.orgwikipedia.org CPAs have demonstrated remarkable success in a variety of asymmetric transformations by activating substrates through hydrogen bonding. researchgate.net In the context of oxetane-amine synthesis, CPAs can facilitate the enantioselective ring-opening of prochiral oxetanes or the asymmetric functionalization of pre-existing oxetane scaffolds. nih.gov Research in this area aims to design novel CPA catalysts with enhanced steric and electronic properties to achieve higher enantioselectivities and broader substrate scope. researchgate.net

Transition metal catalysis also presents a powerful tool for the stereoselective synthesis of oxetane-amines. nih.govacs.org Catalysts based on metals such as gold, palladium, and rhodium can enable a range of transformations, including asymmetric C-H functionalization and cycloaddition reactions to construct the oxetane ring with high stereocontrol. acs.orgnih.govorganic-chemistry.org Future research will likely focus on the development of novel ligand scaffolds for these metals to fine-tune their catalytic activity and selectivity for the synthesis of complex oxetane-containing molecules.

Furthermore, biocatalysis, utilizing engineered enzymes, is emerging as a sustainable and highly selective approach. researchgate.net Enzymes such as halohydrin dehalogenases are being engineered to catalyze the stereoselective synthesis of oxetanes, offering a green alternative to traditional chemical methods. researchgate.net

| Catalytic System | Key Advantages | Future Research Focus |

|---|---|---|

| Chiral Phosphoric Acids (CPAs) | High enantioselectivity, mild reaction conditions, operational simplicity. nih.gov | Design of novel, highly active, and selective CPA catalysts; expansion of substrate scope. researchgate.net |

| Transition Metal Catalysis | Versatility in bond formation, high catalytic activity. nih.govacs.org | Development of new ligands for enhanced stereocontrol; exploration of novel reaction pathways. acs.org |

| Biocatalysis | High stereoselectivity, environmentally friendly, mild reaction conditions. researchgate.net | Enzyme engineering for broader substrate compatibility and improved catalytic efficiency. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering numerous advantages such as improved safety, scalability, and process control. pharmablock.com The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. pharmablock.com This is particularly beneficial for reactions that are exothermic or involve hazardous reagents. Furthermore, the integration of in-line purification and analysis techniques can streamline the entire synthesis process, making it more efficient and cost-effective.

Automated synthesis platforms, which combine robotics with flow chemistry, represent the next frontier in chemical synthesis. These platforms can be programmed to perform multi-step syntheses, optimizations, and library generation with minimal human intervention. For the synthesis of this compound derivatives, automated platforms could be employed to rapidly explore a wide range of structural modifications and identify compounds with desired properties.

| Platform | Key Benefits | Application in Oxetane-Amine Synthesis |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, process control, and efficiency. pharmablock.com | Continuous production of this compound with high purity and yield. |

| Automated Synthesis | High-throughput synthesis, rapid reaction optimization, and library generation. | Accelerated discovery of novel oxetane-amine derivatives with tailored properties. |

Application in Supramolecular Chemistry and Materials Science

The unique structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and functional materials. acs.orgnih.gov The presence of both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the oxetane oxygen) allows for the formation of well-defined hydrogen-bonded networks. mdpi.com

In materials science , this compound and its derivatives can be incorporated into polymers to create materials with tailored properties. rsc.orgwikipedia.org For instance, oxetane-functionalized polymers can exhibit enhanced thermal stability, mechanical strength, and chemical resistance. radtech.org Furthermore, the polarity of the oxetane ring can be utilized to modify the surface properties of materials, making them more hydrophilic or biocompatible. wikipedia.org The cationic ring-opening polymerization of oxetanes is a well-established method for producing polyethers, and the incorporation of the amino group could lead to novel functional polymers. wikipedia.orgradtech.org Liquid crystalline materials based on oxetanes are also an area of active research, with potential applications in advanced functional materials. rsc.orgnih.gov

Deeper Exploration of Biological Interactions and Target Identification

The oxetane motif is increasingly recognized as a valuable component in drug discovery, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical and pharmacokinetic properties. nih.govresearchgate.netresearchgate.net this compound, as a representative of this class, warrants a deeper investigation into its biological interactions and potential therapeutic targets.

Future research should focus on systematic studies to elucidate the specific biological targets of this compound and its derivatives. Techniques such as chemical proteomics, affinity chromatography, and computational target prediction can be employed for this purpose. Understanding the structure-activity relationships (SAR) through the synthesis and biological evaluation of a library of analogs will be critical. Docking studies with known protein structures can provide insights into potential binding modes and guide the design of more potent and selective compounds. nih.gov

Predictive Modeling for Structure-Property Relationships in Drug Discovery

Computational tools and predictive modeling are becoming indispensable in modern drug discovery, enabling the rapid assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. researchgate.netmemphis.edunih.gov For this compound and its analogs, predictive modeling can play a crucial role in understanding and optimizing their structure-property relationships.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of oxetane-containing compounds with their biological activities and physicochemical properties. nih.govnih.gov These models can help in identifying the key molecular descriptors that govern the desired properties and guide the design of new molecules with improved profiles.

Molecular dynamics simulations can provide insights into the conformational preferences of this compound and its interactions with biological macromolecules at an atomic level. researchgate.net This can aid in understanding the mechanism of action and in designing molecules with enhanced binding affinity and selectivity.

Furthermore, machine learning algorithms can be trained on large datasets of oxetane-containing compounds to predict a wide range of properties, from solubility and permeability to metabolic stability and potential off-target effects. github.com The integration of these predictive models into the drug discovery workflow can significantly accelerate the identification of promising drug candidates. memphis.edunih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-1-(oxetan-3-yl)methanamine, and how can reaction efficiency be optimized?

- Methodological Answer : A viable route involves reductive amination between oxetan-3-ylmethanamine and methylamine using sodium cyanoborohydride in methanol under acidic conditions. Alternatively, nucleophilic substitution of a halogenated oxetane derivative with methylamine can be employed. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., THF or DMF), temperature (40–60°C), and catalytic systems (e.g., Pd/C for hydrogenation). Purity is validated via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H NMR to confirm methylamine proton integration (δ 2.1–2.5 ppm) and oxetane ring protons (δ 4.3–4.8 ppm). C NMR detects the oxetane carbons (75–85 ppm) and methylamine carbon (35–40 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify the molecular ion peak (exact mass 115.11 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks at 3300–3400 cm (N-H stretch) and 1100–1200 cm (oxetane C-O-C) confirm functional groups .

Q. What storage conditions ensure the long-term stability of this compound?

- Methodological Answer : Store as a crystalline solid or in anhydrous acetonitrile at -20°C under inert gas (N or Ar). Stability ≥2 years is achievable if moisture and light exposure are minimized. Regular stability testing via HPLC is recommended to detect degradation products (e.g., oxetane ring-opening) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze:

- Electrophilicity : Oxetane’s ring strain (≈23 kcal/mol) enhances reactivity in nucleophilic additions.

- Conformational flexibility : Molecular dynamics simulations assess interactions with biological targets (e.g., GPCRs or kinases). Docking studies using AutoDock Vina can predict binding affinities to receptors like serotonin transporters .

Q. What experimental strategies resolve contradictions in metabolic pathway data for this compound?

- Methodological Answer : Use isotopic labeling (C or C) to track metabolites in in vitro (hepatocyte assays) and in vivo (rodent models) studies. LC-MS/MS identifies primary metabolites (e.g., N-demethylated or oxetane-hydroxylated derivatives). Discrepancies between species (e.g., human vs. rat CYP450 isoforms) are addressed using recombinant enzyme assays .

Q. How does this compound’s structure influence its activity as a receptor modulator?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Oxetane moiety : Enhances solubility and metabolic stability compared to cyclopropane analogs.

- Methylamine group : Critical for hydrogen bonding with Asp113 in the 5-HT receptor.

- Bioisosteric replacements : Replace oxetane with tetrahydrofuran to assess potency changes. Activity is validated via functional assays (e.g., cAMP accumulation or calcium flux) .

Q. What safety protocols are essential for handling this compound in experimental workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation.

- Waste Management : Neutralize acidic/basic residues before disposal. Collect organic waste in flame-resistant containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。